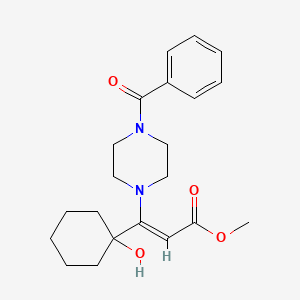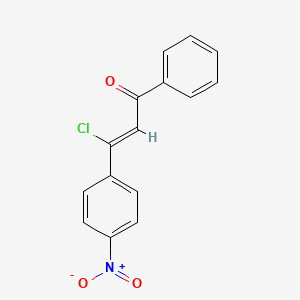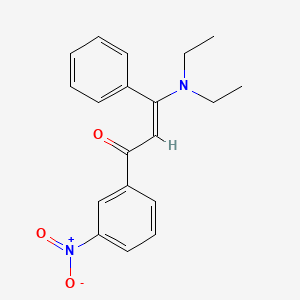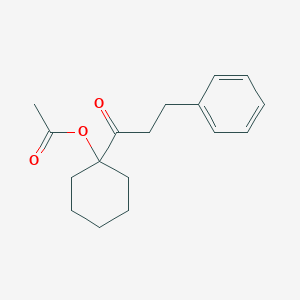
methyl 3-(4-benzoyl-1-piperazinyl)-3-(1-hydroxycyclohexyl)acrylate
Descripción general
Descripción
Methyl 3-(4-benzoyl-1-piperazinyl)-3-(1-hydroxycyclohexyl)acrylate, also known as MBPA, is a compound that has been extensively researched for its potential applications in the field of medicinal chemistry. MBPA is a derivative of piperazine and acrylate, and its unique chemical structure makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of methyl 3-(4-benzoyl-1-piperazinyl)-3-(1-hydroxycyclohexyl)acrylate is not yet fully understood. However, studies have shown that it has the ability to interact with various biological targets, including enzymes and receptors, which may be involved in the development of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that methyl 3-(4-benzoyl-1-piperazinyl)-3-(1-hydroxycyclohexyl)acrylate has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 3-(4-benzoyl-1-piperazinyl)-3-(1-hydroxycyclohexyl)acrylate is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, its complex synthesis method and limited availability may pose challenges in laboratory experiments.
Direcciones Futuras
There are several future directions for research on methyl 3-(4-benzoyl-1-piperazinyl)-3-(1-hydroxycyclohexyl)acrylate, including:
1. Further studies on its mechanism of action to better understand its potential applications in the treatment of various diseases.
2. Development of new drugs based on methyl 3-(4-benzoyl-1-piperazinyl)-3-(1-hydroxycyclohexyl)acrylate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
3. Investigation of its potential use in combination with other drugs to enhance its therapeutic effects.
4. Exploration of its potential use in other areas of medicinal chemistry, such as drug delivery and formulation.
In conclusion, methyl 3-(4-benzoyl-1-piperazinyl)-3-(1-hydroxycyclohexyl)acrylate is a compound with great potential for the development of new drugs in the field of medicinal chemistry. Its unique chemical structure and range of biological activities make it an attractive target for further research.
Aplicaciones Científicas De Investigación
Methyl 3-(4-benzoyl-1-piperazinyl)-3-(1-hydroxycyclohexyl)acrylate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising areas of research is the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
methyl (Z)-3-(4-benzoylpiperazin-1-yl)-3-(1-hydroxycyclohexyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-27-19(24)16-18(21(26)10-6-3-7-11-21)22-12-14-23(15-13-22)20(25)17-8-4-2-5-9-17/h2,4-5,8-9,16,26H,3,6-7,10-15H2,1H3/b18-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZFOENWUMINBO-VLGSPTGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C1(CCCCC1)O)N2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/C1(CCCCC1)O)\N2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-3-(4-benzoylpiperazin-1-yl)-3-(1-hydroxycyclohexyl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3828519.png)
![(2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid)](/img/structure/B3828528.png)
![4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B3828531.png)



![1-[N-(acetyloxy)-3-phenylpropanimidoyl]cyclohexyl acetate](/img/structure/B3828555.png)


![4-{2-(acetylamino)-3-[(2-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828583.png)
![4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B3828591.png)
![4-{2-(acetylamino)-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828597.png)
![4-{2-(acetylamino)-3-[(2-cyanophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828607.png)